molecular formula C9H9BrClNO2 B11954747 2-chloroethyl N-(4-bromophenyl)carbamate CAS No. 25203-37-6

2-chloroethyl N-(4-bromophenyl)carbamate

Cat. No.: B11954747
CAS No.: 25203-37-6
M. Wt: 278.53 g/mol
InChI Key: WIWWEOXZPMCYEG-UHFFFAOYSA-N
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Description

2-chloroethyl N-(4-bromophenyl)carbamate is an organic compound with the molecular formula C9H9BrClNO2 and a molecular weight of 278.535 g/mol It is a carbamate derivative, characterized by the presence of a chloroethyl group and a bromophenyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl N-(4-bromophenyl)carbamate typically involves the reaction of 4-bromoaniline with 2-chloroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety. The product is then purified through recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl N-(4-bromophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted carbamates.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of phenyl derivatives.

Scientific Research Applications

2-chloroethyl N-(4-bromophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloroethyl N-(4-bromophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The bromophenyl group may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloroethyl N-(4-bromophenyl)carbamate is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

CAS No.

25203-37-6

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

2-chloroethyl N-(4-bromophenyl)carbamate

InChI

InChI=1S/C9H9BrClNO2/c10-7-1-3-8(4-2-7)12-9(13)14-6-5-11/h1-4H,5-6H2,(H,12,13)

InChI Key

WIWWEOXZPMCYEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCCCl)Br

Origin of Product

United States

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